Home > Products > Screening Compounds P34674 > Enisamium iodide
Enisamium iodide - 201349-37-3

Enisamium iodide

Catalog Number: EVT-267314
CAS Number: 201349-37-3
Molecular Formula: C14H15IN2O
Molecular Weight: 354.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enisamium iodide is marketed in Russia, Ukraine, Belarus, Kazakhstan and Uzbekistan as an antiviral agent.
Overview

Enisamium iodide is a synthetic antiviral compound classified as an isonicotinic acid derivative. It is primarily utilized in the prophylaxis and treatment of influenza and other viral infections. The compound is marketed under the name Amizon in several countries, particularly in the former Soviet Union and Mongolia. Enisamium iodide has demonstrated efficacy against various strains of influenza A and B viruses, as well as potential activity against coronaviruses, including SARS-CoV-2 .

Source and Classification

Enisamium iodide was synthesized by the pharmaceutical company Farmak. It is categorized as an antiviral agent due to its mechanism of action that involves inhibiting viral replication processes. The compound's chemical structure allows it to interact with viral RNA polymerases, which are essential for the replication of viral genomes .

Synthesis Analysis

Methods and Technical Details

The synthesis of enisamium iodide involves several steps, typically starting from isonicotinic acid. The process includes the formation of the iodide salt, which enhances the compound's solubility and bioavailability. Specific details regarding the synthetic route may vary, but common methods include:

  1. Formation of Iodide Salt: The reaction of isonicotinic acid with iodine or iodide sources.
  2. Purification: This often involves recrystallization or chromatography techniques to ensure high purity levels.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular formula for enisamium iodide is C12_{12}H14_{14}N2_{2}I, and it has a molecular weight of approximately 302.15 g/mol. The compound features a pyridine ring which is characteristic of isonicotinic acid derivatives. Structural analysis indicates that enisamium iodide possesses functional groups that facilitate its interaction with viral enzymes.

Structural Characteristics

  • Pyridine Ring: Contributes to its biological activity.
  • Iodine Atom: Enhances solubility and may play a role in its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Enisamium iodide undergoes several key reactions relevant to its antiviral activity:

  1. Inhibition of Viral RNA Polymerase: Enisamium iodide binds to viral RNA polymerases, preventing them from synthesizing viral RNA.
  2. Metabolism: In humans, enisamium iodide is metabolized into a hydroxylated metabolite known as VR17-04, which exhibits even greater potency against influenza virus RNA synthesis than the parent compound .

Reaction Mechanism

The primary reaction mechanism involves competitive inhibition where enisamium iodide mimics substrates necessary for viral replication, thus blocking the active site of the polymerase enzyme.

Mechanism of Action

Process and Data

The mechanism of action for enisamium iodide centers on its ability to inhibit viral replication through interference with RNA synthesis:

  • Inhibition of Viral Replication: By targeting the viral RNA polymerase, enisamium iodide disrupts the virus's ability to replicate its genome.
  • Active Metabolite: The metabolite VR17-04 further enhances this effect by exhibiting stronger inhibitory properties against viral enzymes compared to enisamium itself .

This dual-action mechanism makes enisamium iodide a promising candidate for treating various viral infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enisamium iodide shows high solubility in aqueous solutions (approximately 60 mg/mL at pH 1.2 to 7.5 at 25 °C), increasing at physiological temperatures (130 to 150 mg/mL at 37 °C) .
  • Stability: The compound remains stable under standard laboratory conditions but should be protected from light due to potential degradation.

Chemical Properties

  • pH Sensitivity: The solubility varies significantly with pH, which can affect its absorption in biological systems.
  • Permeability: Studies indicate low permeability across cell membranes in vitro, suggesting that formulations may need optimization for effective delivery .
Applications

Scientific Uses

Enisamium iodide has several applications in medical science:

  1. Antiviral Therapy: Primarily used for treating influenza infections; it has shown effectiveness against multiple strains.
  2. Research Tool: Utilized in studies investigating viral replication mechanisms and resistance patterns.
  3. Potential Broad-Spectrum Antiviral Agent: Preliminary studies indicate efficacy against coronaviruses, positioning it as a candidate for future therapeutic development against emerging viral threats .
Introduction to Enisamium Iodide: Historical Context and Research Significance

Emergence as a Repurposed Antiviral Agent: From Analgesic to RNA Polymerase Inhibitor

Enisamium iodide (chemical name: N-benzyl-1-methylpyridinium-4-carboxamide iodide; C₁₄H₁₅IN₂O) was first synthesized in 1997 by researchers at the Institute of Pharmacology and Toxicology of the National Academy of Medical Sciences of Ukraine. Originally registered as a non-narcotic analgesic and antipyretic, its clinical applications shifted significantly after 2005, when Professor Frolov demonstrated its in vitro antiviral activity against influenza viruses [1]. By 2010, phase III clinical trials at Russia's Research Institute of Influenza confirmed its efficacy in reducing the duration of influenza symptoms, shortening febrile periods by 1.1 days compared to placebo [1].

The compound’s mechanistic repurposing marks a paradigm shift in antiviral drug development. Initially presumed to act as an interferon inducer, enisamium was later shown to inhibit viral RNA-dependent RNA polymerase (RdRp) through its active metabolite VR17-04 (4-hydroxy-N-benzyl-1-methylpyridinium-4-carboxamide) [3] [4]. This metabolite, generated via hepatic hydroxylation, directly binds the catalytic site of influenza RdRp, disrupting RNA chain elongation. In vitro studies confirmed VR17-04 inhibits influenza A/B RdRp with an IC₅₀ of 46.3 mM and reduces viral titers by 3-log (1000-fold) in human bronchial epithelial cells [3] [9].

Enisamium’s approval spectrum expanded during the COVID-19 pandemic when studies revealed its activity against SARS-CoV-2. In Caco-2 cell models, enisamium iodide reduced SARS-CoV-2 replication by 2-log, with an IC₅₀ of 1.2 mM, comparable to its anti-influenza activity [5] [9]. This broad-spectrum efficacy stems from structural conservation in the RdRp active site across RNA viruses, allowing VR17-04 to competitively inhibit nucleotide (GTP/UTP) incorporation [9].

Table 1: Key Milestones in Enisamium Iodide Development

YearEventSignificance
1997First synthesized in UkraineRegistered as analgesic/antipyretic
2005Antiviral activity discoveredInhibition of influenza RdRp demonstrated in vitro
2010Phase III influenza trials completed1.1-day reduction in fever duration vs. placebo
2019WHO assigns ATC code J05AX17Official classification as direct-acting antiviral
2021Phase III COVID-19 trial (Ukraine)Reduced recovery time in moderate COVID-19 patients requiring oxygen

Global Recognition and WHO Classification as a Broad-Spectrum Antiviral Candidate

In 2019, the World Health Organization (WHO) formally assigned enisamium iodide the Anatomical Therapeutic Chemical (ATC) code J05AX17 ("Other antivirals for systemic use – direct-acting agents"), acknowledging its mechanism as a direct RdRp inhibitor [1] [8]. This classification positioned it alongside therapeutics like favipiravir and remdesivir, validating its repurposing from a symptomatic reliever to a targeted antiviral agent.

The WHO’s recognition was bolstered by enisamium’s in vitro activity against diverse RNA viruses:

  • Influenza A/B: Reduces viral shedding by 71.2% vs. 25% (placebo) at day 3 post-treatment [4]
  • SARS-CoV-2: Inhibits RdRp with potency comparable to remdesivir triphosphate [3] [9]
  • Coronaviruses: Active against HCoV-NL63 (IC₅₀: 250 µg/mL in NHBE cells) [5] [9]
  • Respiratory Syncytial Virus (RSV): Reduces viral load in preclinical models [4]

A pivotal 2021 phase III trial in Ukraine (NCT04682873) cemented its clinical utility. Hospitalized COVID-19 patients with moderate disease (requiring oxygen; WHO severity score 4) receiving enisamium (500 mg, 4× daily) plus standard care showed:

  • 8-day median recovery time when treated within 4 days of symptom onset vs. 13 days for placebo (p=0.005)
  • 10-day median recovery for those treated within 10 days vs. 12 days for placebo (p=0.002) [2] [8]

Molecular dynamics simulations elucidate enisamium’s broad-spectrum capability: VR17-04 binds a conserved pocket in RdRp’s active site (e.g., SARS-CoV-2 nsp12), sterically blocking GTP/UTP docking via hydrogen bonding with Asp623 and Ser682 residues [5] [9]. This mechanism contrasts with nucleoside analogs (e.g., remdesivir), as VR17-04 acts as a non-competitive inhibitor without incorporating into nascent RNA [3] [9].

Table 2: Comparative RdRp Inhibition by Enisamium’s Metabolite VR17-04

VirusPolymerase TargetIC₅₀Key Inhibitory Action
Influenza APB1-PB2-PA complex46.3 mMBlocks vRNA/cRNA synthesis
SARS-CoV-2nsp12-nsp7-nsp81.9 µMPrevents GTP/UTP incorporation
Influenza BPB1 subunit58.1 mMInhibits genomic replication

Enisamium iodide (marketed as Amizon®, Amizon Max®) exemplifies successful drug repurposing, transitioning from regional analgesic to WHO-endorsed antiviral. Its oral bioavailability and novel mechanism address critical gaps in pandemic preparedness, particularly against RNA viruses with high mutational rates [6] [10]. Ongoing research explores its synergy with other antivirals (e.g., neuraminidase inhibitors) to combat resistance [10].

Properties

CAS Number

201349-37-3

Product Name

Enisamium iodide

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide

Molecular Formula

C14H15IN2O

Molecular Weight

354.19 g/mol

InChI

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H

InChI Key

ILSOAHPXYZRFBA-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-(N-benzyl)aminocarbonyl-1-methylpyridinium
4-(N-benzyl)aminocarbonyl-1-methylpyridinium iodide
Amizon
enisamium
N-methyl-4-benzylcarbamidopyridinium iodide

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.